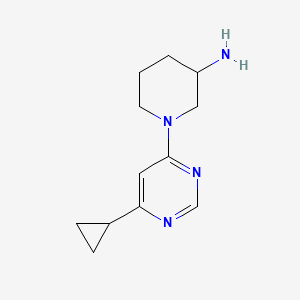

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine

CAS No.: 1780216-65-0

Cat. No.: VC3097942

Molecular Formula: C12H18N4

Molecular Weight: 218.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780216-65-0 |

|---|---|

| Molecular Formula | C12H18N4 |

| Molecular Weight | 218.3 g/mol |

| IUPAC Name | 1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-amine |

| Standard InChI | InChI=1S/C12H18N4/c13-10-2-1-5-16(7-10)12-6-11(9-3-4-9)14-8-15-12/h6,8-10H,1-5,7,13H2 |

| Standard InChI Key | LMYZIOZBLFJWOP-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)N |

| Canonical SMILES | C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)N |

Introduction

Chemical Structure and Properties

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine features a pyrimidine core with a cyclopropyl substituent at position 6, connected to a piperidine ring at position 4, with an amino group at position 3 of the piperidine. This structural arrangement creates a molecule with several potential hydrogen bond donor and acceptor sites, making it interesting for medicinal chemistry applications.

Physical and Chemical Properties

The compound belongs to the broader class of aminopyrimidines, which have demonstrated significant pharmacological relevance across multiple therapeutic areas . Based on structurally similar compounds, its estimated properties include:

| Property | Value |

|---|---|

| Molecular Formula | C12H18N4 |

| Molecular Weight | 218.30 g/mol |

| Appearance | Crystalline solid |

| Solubility | Moderately soluble in organic solvents |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

This molecular architecture shares similarities with several biologically active compounds reported in the literature, including other aminopyrimidine derivatives that have shown activity as kinase inhibitors and receptor modulators .

Synthesis Approaches

Key Synthetic Challenges

A notable challenge in the synthesis of aminopyrimidines involves regioselectivity during nucleophilic substitution reactions. As demonstrated with 2,4-dichloropyrimidine derivatives, substitution reactions often show preference for the 4-position rather than the 2-position . For example:

When 2,4-dichloropyrimidine (compound 9) was coupled with (3-nitrophenyl)boronic acid (10) under Suzuki conditions, the reaction occurred exclusively at the 4-chloro position while preserving the 2-chloro group . This regioselectivity must be carefully considered when designing synthetic routes for substituted pyrimidines.

Structural Analogs and SAR

Related Compounds

Several structural analogs of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine have been reported in the scientific literature, providing context for potential structure-activity relationships:

Structure-Activity Relationships

Studies on related aminopyrimidine compounds have revealed important structure-activity relationships that may be relevant to 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine:

-

The position of substituents on the pyrimidine ring significantly impacts biological activity and target selectivity

-

The nature of the cyclic amine (e.g., piperidine vs. pyrrolidine) influences binding affinity and pharmacokinetic properties

-

Small modifications such as methyl ethers can substantially improve metabolic stability while maintaining target activity

For instance, when examining analogs of 2,4,5-trisubstituted pyrimidines as kinase inhibitors, researchers found that different substituents at the 4-position dramatically affected selectivity between PfGSK3 and PfPK6 kinases .

Pharmacological Properties

Structure-Based Design Considerations

Examination of how similar pyrimidine compounds interact with their targets provides valuable insights:

-

The pyrimidine core often forms key hydrogen bonds with hinge regions in kinase domains

-

Substituents at position 6 (like the cyclopropyl group) frequently occupy hydrophobic pockets

-

The 3-amino group of the piperidine may serve as a hydrogen bond donor in target interactions

For example, compound 25 in BCL6 inhibitor development showed that a cyclopropyl group "folds down over the edge of the pocket, providing additional hydrophobic contacts" , suggesting similar interactions might be possible with 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine.

Comparative Analysis

Comparison with Related Aminopyrimidines

The table below compares 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine with similar compounds that have documented biological activities:

Structural Optimization Opportunities

Based on the structure-activity relationships observed in similar compounds, several modifications could potentially enhance the properties of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine:

-

Introduction of halogen substituents: Compounds 18r and 18s with chloro and bromo substituents showed enhanced potency against both PfGSK3 (IC50: 174 and 165 nM) and PfPK6 (IC50: 19 and 57 nM) .

-

Modification of the amine position: Related compounds showed varying activities depending on the position and substitution of the amine group .

-

Addition of polar groups: Strategic introduction of polar moieties improved the pharmacokinetic properties of related compounds while maintaining target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume